Cas no 1805115-24-5 (3-Chloro-2-fluoro-4-nitrotoluene)

3-Chloro-2-fluoro-4-nitrotoluene is a versatile organic compound with notable reactivity. Its unique structural features of a chlorine, a fluorine, and a nitro group on the toluene ring offer distinct advantages for various chemical reactions. The presence of these functional groups allows for the efficient synthesis of complex molecules, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its stability and reactivity profile make it an ideal candidate for organic synthesis.
3-Chloro-2-fluoro-4-nitrotoluene structure
1805115-24-5 structure
Product Name:3-Chloro-2-fluoro-4-nitrotoluene
CAS No:1805115-24-5
MF:C7H5ClFNO2
MW:189.571504354477
CID:5003580
Update Time:2025-10-16

3-Chloro-2-fluoro-4-nitrotoluene Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-fluoro-4-nitrotoluene
    • Inchi: 1S/C7H5ClFNO2/c1-4-2-3-5(10(11)12)6(8)7(4)9/h2-3H,1H3
    • InChI Key: IZIQYNRTEUPDHL-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C)C=CC=1[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 185
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.8

3-Chloro-2-fluoro-4-nitrotoluene Pricemore >>

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Additional information on 3-Chloro-2-fluoro-4-nitrotoluene

3-Chloro-2-fluoro-4-nitrotoluene: An Overview of a Versatile Organic Compound

3-Chloro-2-fluoro-4-nitrotoluene (CAS No. 1805115-24-5) is a multifaceted organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique substitution pattern, offers a range of applications due to its chemical properties and reactivity. In this article, we will delve into the structure, synthesis, properties, and potential applications of 3-Chloro-2-fluoro-4-nitrotoluene, highlighting the latest research findings and its significance in various industries.

Structure and Synthesis

The molecular structure of 3-Chloro-2-fluoro-4-nitrotoluene is defined by a benzene ring substituted with a chlorine atom at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 4-position. The presence of these functional groups imparts distinct chemical properties to the molecule. The synthesis of 3-Chloro-2-fluoro-4-nitrotoluene typically involves a multi-step process, starting from toluene or a suitable aromatic precursor. One common approach is the sequential introduction of the chlorine, fluorine, and nitro groups through electrophilic aromatic substitution reactions.

The synthesis pathway can be optimized for yield and purity by carefully controlling reaction conditions such as temperature, pressure, and catalysts. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve product yields while minimizing waste generation.

Physical and Chemical Properties

3-Chloro-2-fluoro-4-nitrotoluene exhibits several notable physical and chemical properties that make it valuable in various applications. It is a solid at room temperature with a melting point ranging from 75°C to 80°C. The compound is relatively insoluble in water but shows good solubility in organic solvents such as dichloromethane, acetone, and ethanol. Its solubility characteristics are influenced by the presence of the chlorine, fluorine, and nitro groups.

The electronic properties of 3-Chloro-2-fluoro-4-nitrotoluene are also noteworthy. The nitro group is an electron-withdrawing group (EWG), which can significantly affect the electronic distribution within the molecule. This property makes it an excellent substrate for various electrophilic and nucleophilic reactions. Additionally, the presence of halogens (chlorine and fluorine) can influence the reactivity and stability of the molecule under different conditions.

Potential Applications

The unique combination of functional groups in 3-Chloro-2-fluoro-4-nitrotoluene makes it a versatile intermediate in organic synthesis. One of its primary applications is in the pharmaceutical industry, where it serves as a building block for synthesizing complex drug molecules. The chlorine and fluorine atoms can be selectively substituted or modified to introduce additional functionalities, enhancing the pharmacological properties of the final product.

In materials science, 3-Chloro-2-fluoro-4-nitrotoluene has been explored for its potential use in developing advanced materials with tailored properties. For example, it can be used as a precursor for synthesizing polymers with enhanced thermal stability or improved mechanical strength. Recent studies have also investigated its application in developing functional coatings and adhesives with superior performance characteristics.

Laboratory Research and Development

The study of 3-Chloro-2-fluoro-4-nitrotoluene has been an active area of research in academic and industrial laboratories worldwide. Researchers are continuously exploring new synthetic methods to improve yield and purity while reducing environmental impact. Additionally, efforts are being made to understand the reactivity and selectivity of this compound in various chemical transformations.

A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method for producing 3-Chloro-2-fluoro-4-nitrotoluene. This method involves a sequential series of reactions carried out under mild conditions, resulting in high yields with minimal side products. The researchers also demonstrated the scalability of this method, making it suitable for industrial production.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 3-Chloro-2-fluoro-4-nitrotoluene is not classified as a hazardous material under current regulations, it is essential to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times. Additionally, adequate ventilation should be maintained to prevent exposure to vapors or dust particles.

In conclusion, 3-Chloro-2-fluoro-4-nitrotoluene (CAS No. 1805115-24-5) is a valuable organic compound with diverse applications in chemistry, pharmaceuticals, and materials science. Its unique structure and properties make it an attractive intermediate for various synthetic processes. Ongoing research continues to uncover new possibilities for its use in developing innovative products and technologies.

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